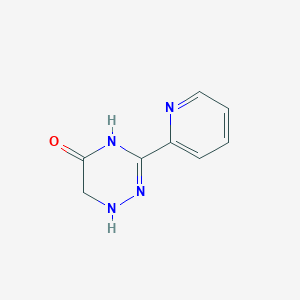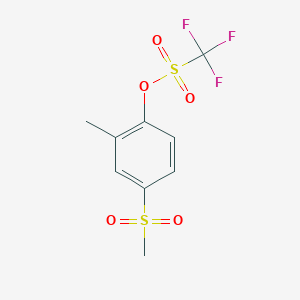
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of both methanesulfonyl and trifluoromethanesulfonyl groups attached to a phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonate esters which are valuable intermediates in various chemical reactions.
Preparation Methods
The synthesis of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-2-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Chemical Reactions Analysis
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group acts as a leaving group.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions depending on the specific conditions and reagents used.
Scientific Research Applications
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which makes the compound highly reactive towards nucleophiles. This reactivity is further enhanced by the presence of the methanesulfonyl group, which stabilizes the transition state during the reaction .
Comparison with Similar Compounds
4-(Methanesulfonyl)-2-methylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Tosylates: These compounds contain a toluenesulfonyl group instead of a methanesulfonyl group.
Mesylates: These compounds contain a methanesulfonyl group but lack the trifluoromethanesulfonyl group.
Triflates: These compounds contain a trifluoromethanesulfonyl group but lack the methanesulfonyl group.
Properties
CAS No. |
57728-94-6 |
|---|---|
Molecular Formula |
C9H9F3O5S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-6-5-7(18(2,13)14)3-4-8(6)17-19(15,16)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
HUTKOZUSDVYLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


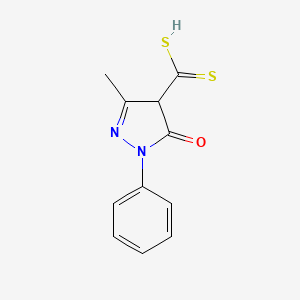
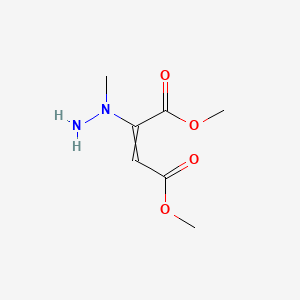
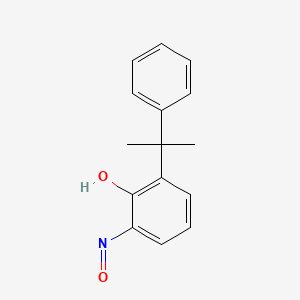
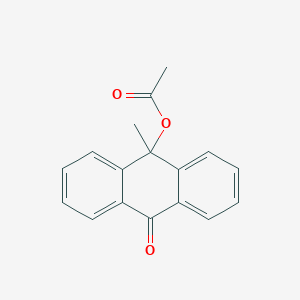
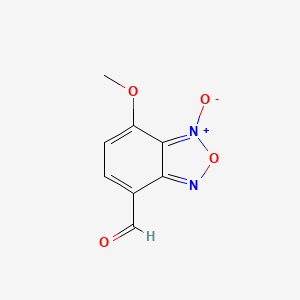

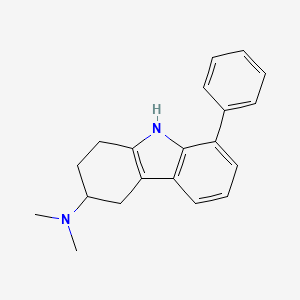
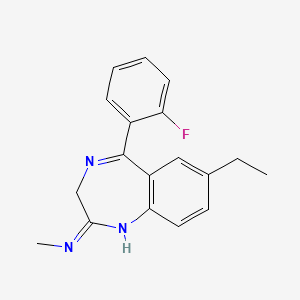
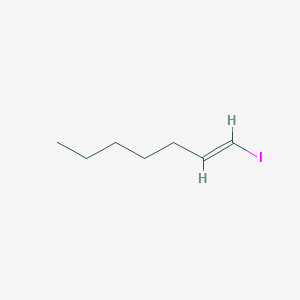
![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
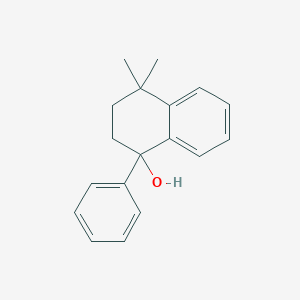
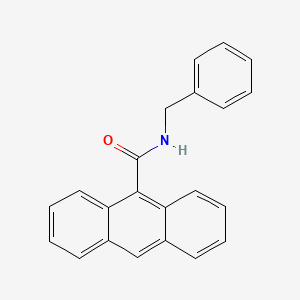
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
